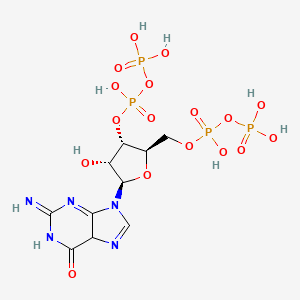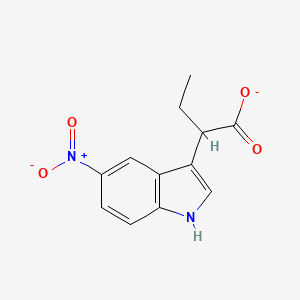
Ethyl(5-nitro-1h-indol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(5-nitro-1h-indol-3-yl)acetate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and their role in cell biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5-nitro-1h-indol-3-yl)acetate typically involves the nitration of indole derivatives followed by esterification. One common method includes the nitration of 1H-indole-3-acetic acid, followed by esterification with ethanol under acidic conditions . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl(5-nitro-1h-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Ethyl(5-amino-1h-indol-3-yl)acetate.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
Ethyl(5-nitro-1h-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl(5-nitro-1h-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression .
類似化合物との比較
Ethyl(5-nitro-1h-indol-3-yl)acetate can be compared with other indole derivatives, such as:
Ethyl(5-amino-1h-indol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl(5-bromo-1h-indol-3-yl)acetate: Contains a bromine atom, which can affect its chemical properties and applications.
Ethyl(5-methoxy-1h-indol-3-yl)acetate: Contains a methoxy group, which can influence its solubility and reactivity.
This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities .
特性
分子式 |
C12H11N2O4- |
|---|---|
分子量 |
247.23 g/mol |
IUPAC名 |
2-(5-nitro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-8(12(15)16)10-6-13-11-4-3-7(14(17)18)5-9(10)11/h3-6,8,13H,2H2,1H3,(H,15,16)/p-1 |
InChIキー |
VYULITMVHGJQPP-UHFFFAOYSA-M |
正規SMILES |
CCC(C1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)
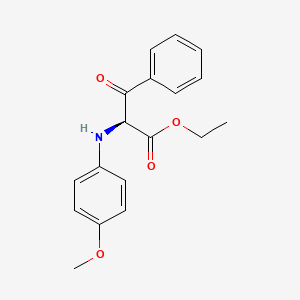


![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)
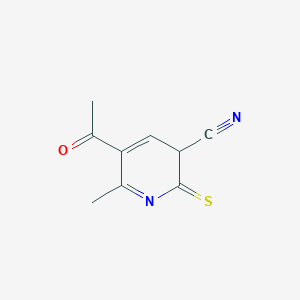
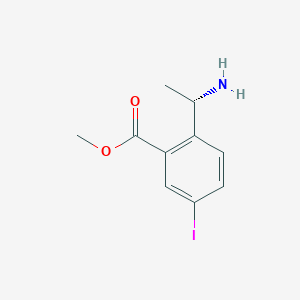
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)
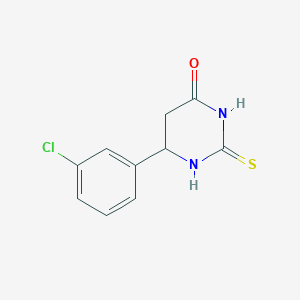
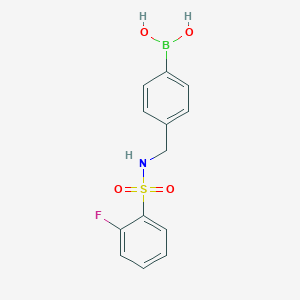
![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)

